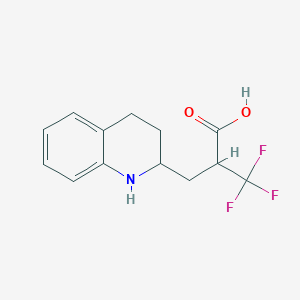
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde
概要
説明
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-pyridinecarboxaldehyde with a suitable pyrrole derivative. One common method includes the use of a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3 to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds
Major Products Formed
Oxidation: 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carboxylic acid
Reduction: 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
科学的研究の応用
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the pyridinyl group, making it less versatile in terms of biological interactions.
1-(3-Pyridinyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which can affect its reactivity and binding properties.
5-Methyl-1-(2-pyridinyl)-1H-pyrrole-2-carbaldehyde: The position of the pyridinyl group can influence the compound’s electronic properties and reactivity.
Uniqueness
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the methyl and pyridinyl groups, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and materials science .
特性
IUPAC Name |
5-methyl-1-pyridin-3-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-11(8-14)13(9)10-3-2-6-12-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCNYESURGGJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589890 | |
| Record name | 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931985-65-8 | |
| Record name | 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate](/img/structure/B1627847.png)

![2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3-difluoroprop-2-enoic acid](/img/structure/B1627849.png)



![N-[1-[[1-[[5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride](/img/structure/B1627854.png)


![1-[(Propan-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627859.png)

![Methyl 2-{1-amino-2-[(tert-butoxycarbonyl)amino]ethyl}benzoate](/img/structure/B1627864.png)


